molecular formula C17H24BrNO3 B1675739 Lycoramine CAS No. 89505-76-0

Lycoramine

Cat. No. B1675739
CAS RN: 89505-76-0
M. Wt: 370.3 g/mol
InChI Key: ICGKMCUNORDOLD-XPSHAMGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lycoramine is a dihydro-derivative of galanthamine, isolated from Lycoris radiate . It is a potent acetylcholinesterase (AChE) inhibitor . The molecular weight of this compound is 289.37 .


Synthesis Analysis

The total synthesis of this compound has been achieved through several steps. The process involves efficient ruthenium-catalyzed asymmetric hydrogenation of racemic α-aryloxy cyclic ketone via dynamic kinetic resolution and palladium-catalyzed intramolecular reductive Heck cyclization . Another approach involves a Rh-catalyzed gram-scale C-C activation for the tetracyclic carbon framework and a regioselective Pd-catalyzed C-H activation for double-bond introduction .


Molecular Structure Analysis

The IUPAC name of this compound is 1,2-dihydrogalanthamine . The InChI code is 1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric hydrogenation and intramolecular reductive Heck cyclization . These reactions are catalyzed by ruthenium and palladium respectively .


Physical And Chemical Properties Analysis

This compound has a boiling point of 436.4±45.0 °C at 760 mmHg and a melting point of 122-124 °C . Its density is 1.25g/cm3 .

Scientific Research Applications

Anticancer Activity

Lycoramine has demonstrated significant anticancer properties across various studies. Its ability to target cancer cells, including those resistant to proapoptotic stimuli, has been well-documented. Research has shown this compound's potential in inhibiting the growth and inducing apoptosis in cancer cell lines such as non-small cell lung carcinoma, acute promyelocytic leukemia, and hormone-refractory prostate cancer, through various molecular mechanisms including the AMPK-mTOR-S6K signaling pathway, down-regulation of Mcl-1, and inhibition of the JAK2/STAT3 pathway (Roy et al., 2018), (Lamoral-Theys et al., 2009), (Hu et al., 2015).

Neuroprotective Effects

This compound has been evaluated for its therapeutic potential against Alzheimer's disease through its ability to reverse cognitive decline and clear Aβ plaques in a mouse model. Its mechanisms of action include modulation of differential protein expression and potential alteration of molecular pathways linked with cognitive functions (Kiris et al., 2020).

Anti-inflammatory and Immunomodulatory Effects

While specific studies focusing solely on the anti-inflammatory and immunomodulatory effects of this compound were not highlighted, the general pharmacological profile of this compound indicates its potential in these areas, given its broader therapeutic activities, including anti-tumor and neuroprotective effects.

Research on Specific Diseases

In addition to cancer and Alzheimer's, this compound has been explored for its potential in treating diseases like myasthenia gravis through derivatives that show promise in clinical experiments due to their effects on cholinesterase activity and muscle sensitivity to acetylcholine (Somers et al., 1963).

Mechanism of Action

Target of Action

Lycoramine hydrobromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound hydrobromide increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound hydrobromide interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

This compound hydrobromide affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition disrupts the normal function of the pathway, leading to increased levels of acetylcholine. The increased acetylcholine can then bind to more acetylcholine receptors, enhancing the transmission of nerve signals . Additionally, it has been suggested that this compound may interact with the amyloid-β peptide, potentially influencing pathways related to Alzheimer’s disease .

Pharmacokinetics

These properties can include absorption in the gastrointestinal tract following oral administration, distribution throughout the body, metabolism by liver enzymes, and excretion through the kidneys . .

Result of Action

The primary molecular effect of this compound hydrobromide is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially affecting various physiological processes. For instance, it has been suggested that this compound hydrobromide may have neuroprotective effects, reducing the production of reactive oxygen species and interleukin-6 in UVB-exposed cells .

Action Environment

The action of this compound hydrobromide can be influenced by various environmental factors. For example, the compound is derived from plants, and factors such as light quality can affect the accumulation of alkaloids in these plants . Furthermore, the bioavailability and efficacy of this compound hydrobromide could potentially be influenced by factors such as the patient’s diet, other medications they are taking, and their overall health status . .

properties

IUPAC Name

(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-4,12,14,19H,5-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKMCUNORDOLD-XPSHAMGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23CC[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641026
Record name 1,2-Dihydrogalanthamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89505-76-0
Record name 1,2-Dihydrogalanthamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycoramine
Reactant of Route 2
Lycoramine
Reactant of Route 3
Reactant of Route 3
Lycoramine
Reactant of Route 4
Lycoramine
Reactant of Route 5
Lycoramine
Reactant of Route 6
Lycoramine

Q & A

Q1: What is the primary mechanism of action for lycoramine?

A1: this compound acts as an acetylcholinesterase (AChE) inhibitor. [, , , , , ] This means it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the synaptic cleft.

Q2: Does this compound affect butyrylcholinesterase (BChE)?

A3: Yes, this compound demonstrates inhibitory activity against BChE. [] In a study comparing various Amaryllidaceae alkaloids, trisphaeridine showed the most potent BChE inhibition, while this compound exhibited moderate activity. []

Q3: What are the downstream effects of this compound's AChE inhibitory activity?

A3: Increased acetylcholine levels resulting from AChE inhibition by this compound can lead to various effects, including:

  • Enhanced muscle contraction: this compound increases the sensitivity of skeletal muscle to acetylcholine, leading to enhanced muscle contraction. [, ] This property has been investigated for potential applications in conditions like myasthenia gravis. []
  • Improved cognitive function: In a mouse model of Alzheimer's disease, this compound administration was associated with a reversal of cognitive decline, observed through behavioral testing and proteomics analysis. [] The study suggested potential alterations in molecular pathways linked to cognitive function. []
  • Autonomic nervous system effects: this compound can cause a transient fall in blood pressure, potentiate the hypotensive response to acetylcholine, and increase smooth muscle activity in the intestines. [, ]

Q4: Has this compound demonstrated efficacy in any in vivo models?

A5: Yes, research using a mouse model of Alzheimer's disease has shown promising results. this compound administration led to: []

  • Reversal of cognitive decline, as assessed by behavioral tests like the Morris water maze. []
  • Clearance of amyloid beta (Aβ) plaques, a hallmark of Alzheimer's disease, observed through immunohistochemistry. []

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H21NO4, and its molecular weight is 303.35 g/mol. [, , , ]

Q6: What are some key spectroscopic characteristics of this compound?

A6:

  • UV-Vis Spectroscopy: this compound exhibits characteristic UV absorption maxima at specific wavelengths. For instance, its UV spectrum shows peaks at λmax 231 nm (log ε 3.94) and 285 nm (log ε 3.74). []
  • Infrared Spectroscopy (IR): The IR spectrum of this compound displays absorption bands indicative of its functional groups, such as a hydroxyl group (3500-3400 cm-1) and an aromatic ring. []
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed insights into the structure of this compound. For example, the 1H NMR spectrum of papyramine, a related alkaloid, reveals characteristic signals for protons associated with various functional groups. [] The NMR spectrum of this compound exhibits interesting behavior due to the presence of a hydroxyl group at C6, leading to the observation of dual chemical shifts for certain protons. []

Q7: Are there any studies on the stability of this compound under different conditions?

A8: While specific studies on this compound's stability are limited in the provided research, it's important to note that alkaloids, in general, can be sensitive to environmental factors like light, temperature, and pH. []

Q8: What strategies can be employed to enhance the stability of this compound?

A8: Potential strategies for improving the stability of this compound could include:

    Q9: Are there any known catalytic properties of this compound?

    A10: The provided research does not describe any catalytic properties of this compound. Its primary mechanism of action revolves around AChE inhibition. [, , , , , ]

    Q10: Have any computational chemistry studies been conducted on this compound?

    A10: While the provided research doesn't detail specific computational studies on this compound, this approach could be valuable for:

    • Understanding its interaction with AChE: Molecular docking simulations could provide insights into how this compound binds to the active site of AChE. []
    • Structure-activity relationship (SAR) studies: Computational models could help predict the AChE inhibitory activity of this compound derivatives, guiding the design of more potent analogues. [, ]

    Q11: How do structural modifications of this compound impact its activity?

    A12: Studies on this compound derivatives, specifically its dimethyl-carbamate analogues, have shown that structural changes influence its AChE inhibitory activity, muscle potentiating effects, and ability to antagonize d-tubocurarine blockade. [] For example, the methiodide derivative exhibited greater potency in these aspects compared to the hydrochloride form. []

    Q12: What is the toxicity profile of this compound?

    A13: this compound is considered toxic. [] In animal studies, toxic symptoms included salivation, twitching, and convulsions, with death often occurring due to respiratory paralysis. []

    Q13: Are there any known long-term effects of this compound exposure?

    A13: The long-term effects of this compound exposure have not been extensively studied.

    Q14: What analytical methods are commonly used to detect and quantify this compound?

    A14: Various analytical techniques have been employed for this compound analysis, including:

    • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection (HPLC-FD), enables the separation and quantification of this compound in plant extracts and biological samples. [, ]
    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a powerful tool for identifying and quantifying this compound based on its characteristic mass-to-charge ratio. [, ]
    • Flow Injection Chemiluminescence (FI-CL): This method utilizes the chemiluminescent reaction of luminol-K3Fe(CN)6, which is inhibited by this compound, allowing for its determination in pharmaceutical preparations and serum. []

    Q15: Is there any information available on the environmental impact of this compound?

    A18: The ecological effects of this compound are not extensively discussed in the provided research. Considering its potential toxicity, [] further investigation into its environmental fate and potential risks is crucial.

    Q16: What is the historical context of this compound research?

    A19: Interest in this compound stems from its presence in the Amaryllidaceae family, which is known to produce various alkaloids with medicinal properties. [, , ] Early research focused on isolating and characterizing these alkaloids, including this compound, from different plant species. [, ] Subsequent studies have explored its pharmacological activities, particularly its AChE inhibitory potential. [, , , , ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.